Cas no 1326812-55-8 ({[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide structure](https://ja.kuujia.com/scimg/cas/1326812-55-8x500.png)
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 化学的及び物理的性質
名前と識別子
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- {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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- MDL: MFCD19706685
- インチ: 1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
- InChIKey: LWLFAQLOWJNMTQ-UHFFFAOYSA-N
- ほほえんだ: Br.S(C(=N)N)CC1C=C(C=C(C=1)F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- トポロジー分子極性表面積: 75.2
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB424156-1 g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 1 g |
€467.00 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197033-1g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 98% | 1g |
¥7029.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197033-5g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 98% | 5g |
¥14586.00 | 2024-08-09 | |
A2B Chem LLC | AJ27731-25g |
{[(3,5-difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 95+% | 25g |
$2855.00 | 2024-04-20 | |
A2B Chem LLC | AJ27731-10g |
{[(3,5-difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 95+% | 10g |
$1955.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525853-10g |
{[(3,5-difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 95+% | 10g |
¥16830.00 | 2024-08-09 | |
abcr | AB424156-5 g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 5 g |
€935.60 | 2023-07-18 | ||
abcr | AB424156-10 g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 10 g |
€1,177.00 | 2023-07-18 | ||
A2B Chem LLC | AJ27731-100g |
{[(3,5-difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide |
1326812-55-8 | 95+% | 100g |
$5780.00 | 2024-04-20 | |
abcr | AB424156-1g |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide; . |
1326812-55-8 | 1g |
€467.00 | 2025-02-20 |
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromideに関する追加情報
Introduction to {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS No. 1326812-55-8)
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide} is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1326812-55-8, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its {3,5-Difluorophenyl}methyl and {sulfanyl}methanimidamide moieties, make it a valuable candidate for further exploration in drug discovery.
The chemical structure of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide incorporates fluorine atoms at the 3 and 5 positions of the phenyl ring. The presence of these fluorine atoms is strategically significant as it can influence the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties. Fluorinated aromatic compounds are widely recognized for their enhanced bioavailability and improved interaction with enzymes and receptors.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated derivatives in developing novel therapeutic agents. The incorporation of fluorine into pharmaceutical compounds often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding affinity. These attributes are particularly relevant in the design of small-molecule inhibitors targeting critical biological pathways involved in diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is its potential application in oncology research. Studies have demonstrated that structurally similar compounds can exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The {sulfanyl}methanimidamide moiety is known to interact with specific amino acid residues in protein targets, leading to potent inhibition of enzymatic activity. This mechanism makes it a promising scaffold for developing targeted therapies that can selectively inhibit cancer cell proliferation while minimizing side effects on healthy tissues.
In addition to its oncological potential, {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has shown promise in preclinical studies related to inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune disorders and cardiovascular diseases. The compound's ability to modulate inflammatory pathways by interacting with key regulatory proteins suggests its utility as an anti-inflammatory agent. Further research is needed to elucidate the precise mechanisms through which this compound exerts its therapeutic effects.
The synthesis of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed to construct the complex molecular framework. The hydrobromide salt form enhances the compound's solubility in aqueous solutions, facilitating its use in various biological assays and formulation development.
From a pharmacological perspective, the pharmacokinetic properties of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide are crucial for determining its clinical efficacy and safety profile. In vitro studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies provide valuable insights into how the compound behaves within the body and guide efforts to optimize its pharmacokinetic profile through structural modifications.
The development of novel pharmaceutical agents relies heavily on high-throughput screening (HTS) technologies that allow for rapid evaluation of large libraries of compounds for biological activity. {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has been tested in various HTS campaigns targeting different disease-related pathways. The results from these screens have identified potential lead compounds that can be further refined through structure-activity relationship (SAR) studies.
Computational modeling techniques play an increasingly important role in drug discovery by predicting the binding interactions between compounds and biological targets. Molecular docking simulations have been used to explore how {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide interacts with proteins such as kinases and transcription factors. These computational approaches complement experimental data by providing rapid insights into binding affinities and potential side effects.
The regulatory landscape for new drug development requires rigorous testing to ensure safety and efficacy before clinical trials can begin. Preclinical toxicology studies are essential for assessing the potential hazards associated with {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide before it can be evaluated in human subjects. These studies involve comprehensive evaluations of acute toxicity, chronic exposure effects, and potential long-term health risks.
Collaborative efforts between academic researchers and pharmaceutical companies are vital for advancing the development of new therapeutic agents like {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide}. Such collaborations leverage expertise from multiple disciplines including organic chemistry, biochemistry, pharmacology, and computational biology. By integrating knowledge from these fields, researchers can accelerate the discovery process and bring innovative treatments to patients more quickly.
The future prospects for {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide remain promising as ongoing research continues to uncover new applications for this compound. Innovations in synthetic methodologies may enable more efficient production processes while advancements in biotechnology could expand its therapeutic potential beyond current indications. As our understanding of disease mechanisms evolves,this compound will likely play an important role in addressing unmet medical needs.
1326812-55-8 ({[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide) 関連製品
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